REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9](=[O:11])[CH3:10])=[CH:4][N:3]=1.[NH3:12]>O1CCCC1>[NH2:12][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9](=[O:11])[CH3:10])=[CH:4][N:3]=1
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1Cl)C(C)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After the tetrahydrofuran has been evaporated off
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Type
|
ADDITION
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Details
|
the residue is diluted with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C=C1Cl)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |